molecular formula C15H18N4O4S B3586241 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide

Cat. No.: B3586241
M. Wt: 350.4 g/mol
InChI Key: OBXYDFDMPBOMKM-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide is a sulfonamide-derived compound featuring a pyrimidine core and a substituted acetamide moiety. The structure comprises:

  • Central phenyl ring: Linked to a sulfamoyl group (–SO₂NH–) at the para position.
  • Acetamide side chain: A 2-methoxyacetamide group (–NHCOCH₂OCH₃) at the phenyl ring’s para position, influencing solubility and bioactivity.

This compound belongs to a class of sulfonamide derivatives with applications in medicinal chemistry, particularly in antimicrobial and enzyme-targeted therapies. Its structural framework allows for systematic modifications to optimize pharmacokinetic or pharmacodynamic properties .

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-10-8-14(17-11(2)16-10)19-24(21,22)13-6-4-12(5-7-13)18-15(20)9-23-3/h4-8H,9H2,1-3H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXYDFDMPBOMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide typically involves the reaction of 2,6-dimethylpyrimidine with a sulfonamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: Aromatic substituents (e.g., 2-methylphenoxy in ) increase logP values compared to the methoxy group in the target compound.
  • Solubility: Ethoxy () or sodium salt derivatives (e.g., sodium phenoxyacetates in ) enhance aqueous solubility.
  • Bioactivity: The 4-propanoylphenoxy variant () may exhibit improved target engagement due to the ketone’s electrophilic reactivity.

Crystallographic and Computational Studies

Structural analyses of related compounds employ tools like SHELX (), ORTEP-3 (), and WinGX (). For example:

  • The pyrimidine ring’s planarity and sulfamoyl bond angles are critical for intermolecular interactions in crystal lattices .
  • Substituent conformational flexibility (e.g., methoxy vs. phenoxy) impacts packing efficiency and solubility .

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N4O3S
  • Molecular Weight : 320.37 g/mol
  • CAS Number : 518350-19-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyacetyl chloride with a sulfonamide derivative of 2,6-dimethylpyrimidine. The reaction conditions usually include the use of organic solvents and base catalysts to facilitate the formation of the amide bond.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies involving various derivatives demonstrated significant activity in animal models for epilepsy using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrimidine and phenyl groups significantly impacted anticonvulsant efficacy .

The proposed mechanism of action for this class of compounds involves modulation of neuronal voltage-sensitive sodium channels. Compounds exhibiting higher lipophilicity tended to show delayed onset but prolonged duration of action in anticonvulsant tests, suggesting that these compounds may preferentially distribute to peripheral tissues before acting on the central nervous system .

Case Studies and Research Findings

  • Anticonvulsant Screening :
    • A study evaluated several derivatives against MES seizures in mice at varying doses (30, 100, and 300 mg/kg). Notably, some derivatives showed significant protection at both early (0.5 h) and later (4 h) time points post-administration .
  • SAR Analysis :
    • The SAR studies highlighted that substituents on the pyrimidine ring play a crucial role in enhancing biological activity. For example, derivatives with trifluoromethyl substitutions exhibited superior anticonvulsant effects compared to their chloro counterparts .
  • Toxicology Assessments :
    • Acute neurological toxicity was assessed using the rotarod test, indicating that while some compounds were effective in seizure models, they also posed risks for neurotoxicity at certain doses .

Summary Table of Biological Activities

CompoundBiological ActivityTest MethodDose (mg/kg)Result
Compound AAnticonvulsantMES100Effective
Compound BAnticonvulsantPTZ300Effective
Compound CNeurotoxicRotarod100Toxic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide
Reactant of Route 2
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N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide

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